molecular formula C5H6N4O2S B3357207 7-Methyl-4,7-dihydro-1H-1lambda~6~-imidazo[4,5-e][1,2,4]thiadiazine-1,1-dione CAS No. 71518-25-7

7-Methyl-4,7-dihydro-1H-1lambda~6~-imidazo[4,5-e][1,2,4]thiadiazine-1,1-dione

Cat. No. B3357207
CAS RN: 71518-25-7
M. Wt: 186.19 g/mol
InChI Key: QCAGZJYSROAHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-Methyl-4,7-dihydro-1H-1lambda~6~-imidazo[4,5-e][1,2,4]thiadiazine-1,1-dione” belongs to a class of compounds known as imidazothiadiazines . These compounds are characterized by a heterocyclic ring structure containing nitrogen and sulfur atoms . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as imidazo[2,1-b][1,3]thiazines have been synthesized through various methods . For instance, one method involves a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid .

properties

IUPAC Name

7-methyl-4H-imidazo[4,5-e][1,2,4]thiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2S/c1-9-3-7-4-5(9)12(10,11)8-2-6-4/h2-3H,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAGZJYSROAHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1S(=O)(=O)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502885
Record name 7-Methyl-4,7-dihydro-1H-1lambda~6~-imidazo[4,5-e][1,2,4]thiadiazine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-4H-imidazo[4,5-e][1,2,4]thiadiazine 1,1-dioxide

CAS RN

71518-25-7
Record name NSC38077
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methyl-4,7-dihydro-1H-1lambda~6~-imidazo[4,5-e][1,2,4]thiadiazine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-4,7-dihydro-1H-1lambda~6~-imidazo[4,5-e][1,2,4]thiadiazine-1,1-dione
Reactant of Route 2
7-Methyl-4,7-dihydro-1H-1lambda~6~-imidazo[4,5-e][1,2,4]thiadiazine-1,1-dione
Reactant of Route 3
Reactant of Route 3
7-Methyl-4,7-dihydro-1H-1lambda~6~-imidazo[4,5-e][1,2,4]thiadiazine-1,1-dione
Reactant of Route 4
Reactant of Route 4
7-Methyl-4,7-dihydro-1H-1lambda~6~-imidazo[4,5-e][1,2,4]thiadiazine-1,1-dione
Reactant of Route 5
Reactant of Route 5
7-Methyl-4,7-dihydro-1H-1lambda~6~-imidazo[4,5-e][1,2,4]thiadiazine-1,1-dione
Reactant of Route 6
Reactant of Route 6
7-Methyl-4,7-dihydro-1H-1lambda~6~-imidazo[4,5-e][1,2,4]thiadiazine-1,1-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.